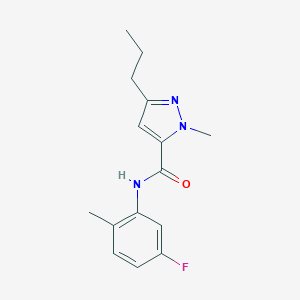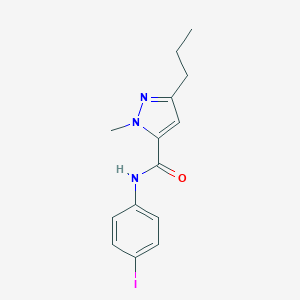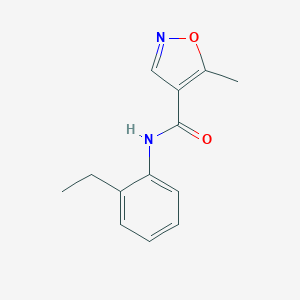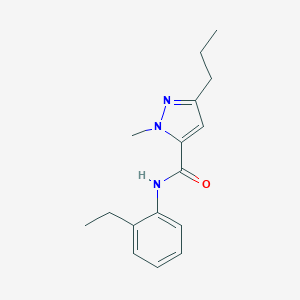![molecular formula C19H17FN4OS B286992 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B286992.png)
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether, commonly known as DMPT, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a synthetic compound that belongs to the class of thiadiazole derivatives. It is widely used in scientific research as a potent activator of the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth, proliferation, and survival.
Mecanismo De Acción
The mechanism of action of DMPT is primarily through the activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway. The 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway is a signaling pathway that regulates various cellular processes, including protein synthesis, cell growth, and autophagy. DMPT activates the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway by inhibiting the activity of the tuberous sclerosis complex (TSC), which is a negative regulator of 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether. The activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway by DMPT leads to increased protein synthesis, cell growth, and survival.
Biochemical and Physiological Effects
DMPT has various biochemical and physiological effects, including the induction of apoptosis, inhibition of tumor growth and metastasis, enhancement of synaptic plasticity and cognitive function, neuroprotection against oxidative stress and neuroinflammation, and enhancement of immune function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMPT for lab experiments is its potent activation of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway, which makes it a useful tool for studying various cellular processes, including protein synthesis, cell growth, and autophagy. However, one of the limitations of DMPT is its potential toxicity at high concentrations, which can affect cell viability and lead to non-specific effects.
Direcciones Futuras
There are several future directions for the research on DMPT, including the development of more potent and selective activators of the 2,5-Dimethylphenyl [3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether pathway, the investigation of the molecular mechanisms underlying the neuroprotective and immunomodulatory effects of DMPT, and the evaluation of the therapeutic potential of DMPT in various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. Additionally, the safety and toxicity of DMPT need to be further investigated to ensure its safe use in preclinical and clinical studies.
Métodos De Síntesis
DMPT can be synthesized using various methods, including the reaction of 2,5-dimethylphenol with 4-fluorobenzyl chloride and 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base catalyst. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using chromatography techniques to obtain pure DMPT.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. In cancer research, DMPT has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. DMPT has also been shown to inhibit tumor growth and metastasis in animal models of cancer.
In neurobiology, DMPT has been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease. DMPT has also been shown to have neuroprotective effects against oxidative stress and neuroinflammation.
In immunology, DMPT has been shown to enhance the activity of natural killer (NK) cells and T cells, which play a crucial role in the immune response against cancer and viral infections. DMPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H17FN4OS |
|---|---|
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
6-[(2,5-dimethylphenoxy)methyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H17FN4OS/c1-12-3-4-13(2)16(9-12)25-11-18-23-24-17(21-22-19(24)26-18)10-14-5-7-15(20)8-6-14/h3-9H,10-11H2,1-2H3 |
Clave InChI |
BFBSRXDOXBVOFB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3-Chlorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286910.png)
![3-(3-fluorophenyl)-6-(5-methyl-1-phenyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286911.png)
![6-[1-(2-ethylphenyl)-5-methyl-1H-pyrazol-4-yl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286912.png)
![6-(4-chloro-1-methyl-3-propyl-1H-pyrazol-5-yl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286913.png)
![3-(3-Fluorophenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286914.png)
![6-[2-(4-Chlorophenyl)vinyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286915.png)
![1-[3-(3-Fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl phenyl ether](/img/structure/B286916.png)
![3-(3-Fluorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286918.png)




![6-(2-Fluorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286935.png)
![6-(2-Chlorophenyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286936.png)